molecular formula C17H30N2O2S2 B2426458 2-(Cyclopentylthio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1797069-35-2

2-(Cyclopentylthio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2426458
CAS No.: 1797069-35-2
M. Wt: 358.56
InChI Key: BAJJNIBKXWDTCZ-UHFFFAOYSA-N
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Description

2-(Cyclopentylthio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone is a useful research compound. Its molecular formula is C17H30N2O2S2 and its molecular weight is 358.56. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory Activity

  • A study involving the synthesis of thiophene derivatives, including compounds with morpholino groups, demonstrated moderate to good anti-inflammatory activity in albino rats. Specifically, a compound with an additional morpholine ring beside the thiophene ring showed more significant anti-inflammatory effects than the standard drug, indomethacin, suggesting its potential as an anti-inflammatory agent (Helal et al., 2015).

Antituberculosis and Cytotoxicity Studies

  • Research on 3-heteroarylthioquinoline derivatives showed significant in vitro activity against Mycobacterium tuberculosis H37Rv, with some compounds demonstrating high activity levels and low cytotoxic effects, indicating their potential in antituberculosis therapy (Chitra et al., 2011).

Anticancer Activity

  • Oxime ethers containing heterocyclic, alicyclic, or aromatic moiety were studied for their cytotoxicity against the HeLa cancer cell line. Compounds with potential antitumor activity were identified, demonstrating the chemotherapeutic potential of such derivatives (Kosmalski et al., 2022).

Antibacterial Activity

  • A novel series of pyrazole derivatives synthesized from morpholino acetophenone exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting their potential in addressing bacterial infections (Khumar et al., 2018).

Antitrypanosomal Activity and Toxicity

  • The synthesis and evaluation of thioamides for their trypanocidal activity and toxicity revealed weak activities against Trypanosoma brucei brucei but highlighted the potential of certain derivatives for cancer treatment due to their selective toxicity (Agnimonhan et al., 2012).

HIV-1 Replication Inhibitors

  • Research on N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives identified compounds that inhibited HIV-1 replication, suggesting a pathway for developing new antiretroviral drugs (Che et al., 2015).

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O2S2/c20-17(14-23-16-4-1-2-5-16)19-6-3-11-22-13-15(19)12-18-7-9-21-10-8-18/h15-16H,1-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJJNIBKXWDTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCCSCC2CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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